molecular formula C11H20O2 B14292493 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one CAS No. 123776-29-4

3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one

Cat. No.: B14292493
CAS No.: 123776-29-4
M. Wt: 184.27 g/mol
InChI Key: LVDVWNVBXPNOBQ-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound features a cyclohexane ring substituted with a 3-hydroxy-2,2-dimethylpropyl group at the third position and a ketone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: Cyclohexanone and 3-hydroxy-2,2-dimethylpropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: Cyclohexanone is reacted with 3-hydroxy-2,2-dimethylpropyl bromide under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 3-(3-oxo-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-carboxy-2,2-dimethylpropyl)cyclohexan-1-one.

    Reduction: Formation of 3-(3-hydroxy-2,2-dimethylpropyl)cyclohexanol.

    Substitution: Formation of 3-(3-chloro-2,2-dimethylpropyl)cyclohexan-1-one or 3-(3-bromo-2,2-dimethylpropyl)cyclohexan-1-one.

Scientific Research Applications

3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring.

    3-Hydroxycyclohexanone: A cyclohexanone derivative with a hydroxyl group.

    2,2-Dimethyl-1,3-propanediol: A diol with a similar 2,2-dimethylpropyl group.

Uniqueness

3-(3-Hydroxy-2,2-dimethylpropyl)cyclohexan-1-one is unique due to the presence of both a hydroxyl and a ketone group on a cyclohexane ring, along with a 2,2-dimethylpropyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

123776-29-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-(3-hydroxy-2,2-dimethylpropyl)cyclohexan-1-one

InChI

InChI=1S/C11H20O2/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h9,12H,3-8H2,1-2H3

InChI Key

LVDVWNVBXPNOBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCC(=O)C1)CO

Origin of Product

United States

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